molecular formula C30H48O4 B1647995 2beta-Hydroxyursolic acid

2beta-Hydroxyursolic acid

Cat. No. B1647995
M. Wt: 472.7 g/mol
InChI Key: HFGSQOYIOKBQOW-XOYVNYDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2beta-Hydroxyursolic acid is a natural product found in Styrax camporum with data available.

Scientific Research Applications

Antidiabetic Potential

2beta-Hydroxyursolic acid, derived from plants such as Lagerstroemia speciosa, has shown potential in the treatment of diabetes. It has been found to exhibit α-glucosidase inhibitory activities, which is significant in managing diabetes. This finding supports the traditional use of Lagerstroemia speciosa in diabetes treatment (Hou et al., 2009).

Anticancer Activity

Research has demonstrated that 2beta-Hydroxyursolic acid can inhibit cell proliferation and induce apoptosis in human breast cancer cells, MDA-MB-231. The compound influences various molecular pathways, including the p38/MAPK signal transduction pathway, which is crucial in cancer treatment (Jiang et al., 2016).

Metabolic Disease Treatment

Studies have indicated that compounds like 2beta-Hydroxyursolic acid are promising as potential therapeutic agents against metabolic diseases. Their synthesis and modification have been a subject of research, aiming to develop treatments for conditions like diabetes, tumors, and HIV (Hao et al., 2008).

Potential in Insulin Resistance

Research has shown that related compounds, such as 2-hydroxybutyric acid, play a role in insulin resistance. This information helps in understanding how 2beta-Hydroxyursolic acid and similar compounds might influence glucose metabolism and insulin sensitivity (Sousa et al., 2021).

Spasmolytic Activity

Compounds like 2beta-Hydroxyursolic acid, derived from plants like Psidium guajava, have shown spasmolytic activity. This suggests its potential use in treating conditions involving muscle spasms or gastrointestinal disorders (Begum et al., 2002).

Effects on Type 2 Diabetes

properties

Product Name

2beta-Hydroxyursolic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1

InChI Key

HFGSQOYIOKBQOW-XOYVNYDSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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